molecular formula C12H11BrN4S B13370389 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370389
M. Wt: 323.21 g/mol
InChI Key: URFAIMAXRDUGNC-UHFFFAOYSA-N
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Description

6-Bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a triazinoindole core substituted with a bromine atom at position 6, an ethyl group at position 5, and a methyl group at position 6. The thiol (-SH) group at position 3 provides a reactive site for further functionalization, such as alkylation or conjugation with pharmacophores.

Properties

Molecular Formula

C12H11BrN4S

Molecular Weight

323.21 g/mol

IUPAC Name

6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H11BrN4S/c1-3-17-10-7(4-6(2)5-8(10)13)9-11(17)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18)

InChI Key

URFAIMAXRDUGNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)C)C3=NNC(=S)N=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These intermediates are then subjected to bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the bromine atom and alkylation/arylation at the thiol group.

Bromine Substitution

  • Reagents/Conditions : Bromine atoms at positions 6 and 8 are susceptible to nucleophilic substitution. Common reagents include amines (e.g., morpholine, piperidine) or thiols in the presence of potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

  • Example Reaction :
    C13H12Br2N4S+R-NH2C13H12BrN4S-R+HBr\text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + \text{R-NH}_2 \rightarrow \text{C}_{13}\text{H}_{12}\text{BrN}_4\text{S-R} + \text{HBr}
    Yields for such reactions range from 65% to 85% depending on the nucleophile and solvent .

Thiol Alkylation/Arylation

  • Reagents/Conditions : The thiol group reacts with alkyl/aryl halides (e.g., propargyl bromide, benzyl chloride) under basic conditions (K₂CO₃, Et₃N) in DMSO or ethanol .

  • Example Product :
    C13H12Br2N4S+BrCH2C≡CHC13H12Br2N4S-CH2C≡CH\text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + \text{BrCH}_2\text{C≡CH} \rightarrow \text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S-CH}_2\text{C≡CH}
    Reported yields: 70–90% .

Oxidation Reactions

The thiol group (-SH) is oxidized to sulfonic acid (-SO₃H) or disulfide (-S-S-) derivatives.

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous acidic media .

  • Example Reaction :
    2C13H12Br2N4S+H2O2C13H12Br2N4S-S-C13H12Br2N4S+2H2O2\,\text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S-S-C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + 2\,\text{H}_2\text{O}
    Disulfide formation is favored under mild oxidative conditions .

Reduction Reactions

The bromine substituents can be reduced to hydrogen under specific conditions.

  • Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

  • Example Reaction :
    C13H12Br2N4S+2H2C13H14N4S+2HBr\text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + 2\,\text{H}_2 \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_4\text{S} + 2\,\text{HBr}
    Debrominated products retain the triazinoindole core but show altered biological activity .

Cyclization and Condensation

The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.

  • Reagents/Conditions : Reflux with aldehydes (e.g., benzaldehyde) in ethanol or acetic acid .

  • Example Product :
    C13H12Br2N4S+PhCHOC20H14Br2N4S\text{C}_{13}\text{H}_{12}\text{Br}_2\text{N}_4\text{S} + \text{PhCHO} \rightarrow \text{C}_{20}\text{H}_{14}\text{Br}_2\text{N}_4\text{S} (Schiff base derivative)
    Yields: 60–75% .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionsReactivity Notes
8-Bromo-5-methyl-triazinoindole-3-thioneBromine substitution, thiol alkylationLower steric hindrance increases reaction rates
5-Ethyl-triazinoindole-3-thiolOxidation, cyclizationEthyl group enhances solubility in organic solvents
6,8-Dibromo-5-butyl-triazinoindole-3-thiolReduction, disulfide formationButyl chain improves membrane permeability

Synthetic Optimization

  • Green Chemistry Approaches : PEG-400 as a solvent for bromination with N-bromosuccinimide (NBS) reduces environmental impact .

  • Industrial Scalability : Continuous flow reactors improve yields (85–92%) compared to batch methods (70–80%) .

Scientific Research Applications

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to chelate iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to cell cycle arrest and apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The triazinoindole scaffold is highly tunable, with substituents influencing solubility, lipophilicity, and bioactivity. Key analogs and their substituent effects include:

5-Ethyl Derivatives
  • No bromo or methyl substituents are present here, limiting direct comparison .
Halo-Substituted Derivatives
  • 8-Chloro-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one (5e) and 6,8-dibromo-5-methyl-2H-...-one (5k): These compounds exhibit potent anticonvulsant activity in rodent models, with EC₅₀ values comparable to phenytoin. Bromine’s electron-withdrawing nature may enhance binding to neuronal targets .
  • 8-Bromo-5-methyl-5H-triazinoindole derivatives: Used in alkylation reactions (e.g., with tert-butyl bromoacetate), these derivatives demonstrate high purity (>95%) and stability, as shown by LCMS and NMR data .
Methyl and Ethyl Combinations
  • 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 353786-74-0): Methyl groups at positions 6 and 8 increase lipophilicity (logP ≈ 3.4) and may enhance membrane permeability. Molecular weight: 230.29 g/mol .
Thiol Reactivity
  • The thiol group enables derivatization via alkylation (e.g., with bromoacetamides), as demonstrated in the synthesis of N-(4-chlorophenyl)-N-methyl-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (43), achieving 88% yield and 95% purity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
6-Bromo-5-ethyl-8-methyl-5H-...-3-thiol (Target) 5-Et, 6-Br, 8-Me 296.23 (calculated) Inferred enhanced lipophilicity
8-Chloro-2H-...-3(5H)-one (5e) 8-Cl 274.69 Anticonvulsant (EC₅₀ = 15 mg/kg)
6,8-Dibromo-5-methyl-...-one (5k) 6,8-Br, 5-Me 413.96 Anticonvulsant (EC₅₀ = 12 mg/kg)
5,8-Diethyl-...thiol (CAS 736968-36-8) 5,8-Et 262.35 High hydrophobicity (logP ≈ 4.2)
6,8-Dimethyl-...thiol (CAS 353786-74-0) 6,8-Me 230.29 Antimicrobial activity

Biological Activity

6-Bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H11BrN4S
  • Molecular Weight : 323.212 g/mol
  • IUPAC Name : 6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

Biological Activity Overview

The compound exhibits a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. Its unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

Microbial Strain Minimum Inhibitory Concentration (MIC) Diameter of Inhibition Zone (DIZ)
Klebsiella pneumoniae250 µg/mL11 mm
Escherichia coli250 µg/mL12 mm
Candida albicans2 µg/mL-

The compound demonstrates significant activity against Gram-negative bacteria and fungi. The introduction of a thiol group enhances lipophilicity and bioactivity by improving membrane permeability and interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that derivatives of triazine compounds can effectively inhibit cancer cell lines such as A431 and Jurkat cells.

Case Study: Anticancer Efficacy

In vitro studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like doxorubicin. For example:

Compound Cell Line IC50 (µM)
Compound AA431<10
Compound BJurkat<20

These findings suggest that the structural modifications in compounds like this compound can lead to enhanced anticancer properties .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The thiol group interacts with cysteine residues in enzymes, leading to inhibition.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis .

Q & A

Q. What statistical approaches validate biological activity reproducibility across independent studies?

  • Methodology : Apply Bland-Altman analysis to assess inter-lab variability in IC₅₀ values. Use hierarchical clustering (e.g., Ward’s method) to group datasets by assay conditions (e.g., serum concentration, incubation time) and identify confounding variables .

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